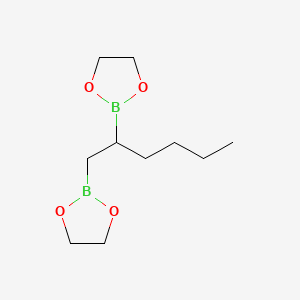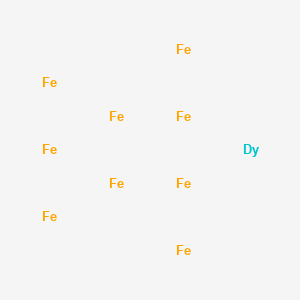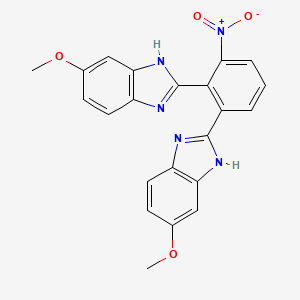![molecular formula C5H10N2O5S2 B12552945 (E)-N-[1-(Sulfoamino)ethylidene]-L-cysteine CAS No. 189882-02-8](/img/structure/B12552945.png)
(E)-N-[1-(Sulfoamino)ethylidene]-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-[1-(Sulfoamino)ethylidene]-L-cysteine is a compound with a unique structure that includes sulfur, nitrogen, and oxygen atoms. It is derived from L-cysteine, an amino acid that plays a crucial role in various biological processes. The compound’s structure allows it to participate in a variety of chemical reactions, making it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[1-(Sulfoamino)ethylidene]-L-cysteine typically involves the reaction of L-cysteine with sulfonyl chloride derivatives under controlled conditions. The reaction is carried out in an aqueous or organic solvent, with the pH carefully adjusted to facilitate the formation of the desired product. The reaction temperature and time are optimized to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes continuous monitoring of reaction parameters such as temperature, pH, and concentration of reactants. Purification steps, including crystallization and filtration, are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-[1-(Sulfoamino)ethylidene]-L-cysteine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoamino group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfoamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted cysteine derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-N-[1-(Sulfoamino)ethylidene]-L-cysteine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its antioxidant properties and potential use in treating oxidative stress-related diseases.
Industry: Utilized in the production of pharmaceuticals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of (E)-N-[1-(Sulfoamino)ethylidene]-L-cysteine involves its interaction with cellular components. The compound can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. It may also interact with enzymes and proteins, modulating their activity and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfonamides: Compounds containing the sulfonamide group, known for their antibacterial properties.
Sulfoximines: Sulfur-containing compounds with diverse biological activities.
Sulfonimidates: Organosulfur compounds used as intermediates in organic synthesis.
Uniqueness
(E)-N-[1-(Sulfoamino)ethylidene]-L-cysteine is unique due to its specific structure, which combines the properties of L-cysteine with the sulfoamino group. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
189882-02-8 |
|---|---|
Molekularformel |
C5H10N2O5S2 |
Molekulargewicht |
242.3 g/mol |
IUPAC-Name |
(2R)-3-sulfanyl-2-[1-(sulfoamino)ethylideneamino]propanoic acid |
InChI |
InChI=1S/C5H10N2O5S2/c1-3(7-14(10,11)12)6-4(2-13)5(8)9/h4,13H,2H2,1H3,(H,6,7)(H,8,9)(H,10,11,12)/t4-/m0/s1 |
InChI-Schlüssel |
OHCOHZJTSHBMSV-BYPYZUCNSA-N |
Isomerische SMILES |
CC(=N[C@@H](CS)C(=O)O)NS(=O)(=O)O |
Kanonische SMILES |
CC(=NC(CS)C(=O)O)NS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-](/img/structure/B12552863.png)





![1,7-Dioxaspiro[5.5]undec-3-ene](/img/structure/B12552907.png)



![1-[(2R)-2-Hydroxy-5-(piperidin-2-yl)-3,4-dihydropyridin-1(2H)-yl]ethan-1-one](/img/structure/B12552933.png)

![1-Chloro-4-[chloro(diethoxy)methyl]benzene](/img/structure/B12552958.png)
![2-[(1-tert-Butoxy-2-chloroethenyl)oxy]-2-methylpropane](/img/structure/B12552959.png)
